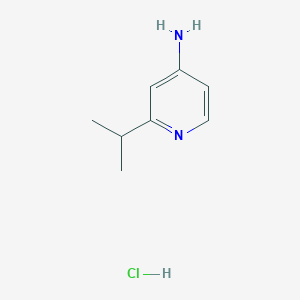

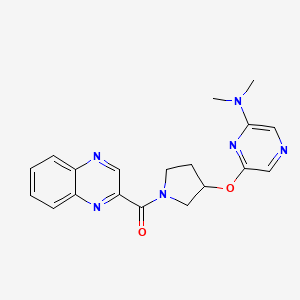

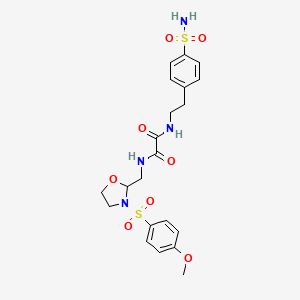

![molecular formula C18H10Cl3F3N4O2 B2633024 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide CAS No. 338403-48-8](/img/structure/B2633024.png)

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, and a carbohydrazide group. These groups are common in many pharmaceutical and agrochemical compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, trifluoromethylpyridine derivatives can generally be synthesized through methods involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a carbohydrazide group. The presence of these groups can bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents demonstrates the importance of such compounds in developing new CNS active agents. Compounds with specific substitutions exhibited significant antidepressant and nootropic activities, suggesting the value of structural modifications in enhancing biological activity (Thomas et al., 2016).

Chemical Transformations and Synthesis

- Research on the chemical transformations of N-substituted benzimidazole derivatives, including the synthesis of carbohydrazides and hydrazones, showcases the compound's versatility in organic synthesis. These reactions enable the creation of a wide range of biologically relevant heterocyclic compounds (Vaickelionienė et al., 2012).

Cytotoxic Activity

- The preparation and reaction of 3-amino-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide with aliphatic acids led to novel compounds screened for cytotoxic activity against aggressive breast carcinoma cell lines. This indicates the compound's potential in cancer research, particularly in designing new therapeutic agents (Kumar et al., 2014).

Glycine Transporter 1 Inhibition

- The identification of compounds as potent Glycine Transporter 1 (GlyT1) inhibitors highlights the chemical's relevance in neuroscience, particularly in modulating glycine levels in the central nervous system, which can have therapeutic implications for disorders characterized by altered neurotransmitter balance (Yamamoto et al., 2016).

Antimicrobial Activity

- The synthesis of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazides and their demonstrated antibacterial properties underscore the potential of such compounds in developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, necessitating the discovery of novel antibiotics with unique mechanisms of action (Kostenko et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3F3N4O2/c19-10-1-2-11(12(20)5-10)15(29)8-3-14(25-6-8)17(30)28-27-16-13(21)4-9(7-26-16)18(22,23)24/h1-7,25H,(H,26,27)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWIHMFRKVIZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-(2-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2632947.png)

![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)

![4-Methoxy-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2632957.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2632958.png)